Cas no 38861-88-0 (4-Isobutylbenzoic acid)
4-Isobutylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Isobutylbenzoic acid
- P-ISOBUTYLBENZOIC ACID
- p-isobutyl-benzoicaci
- IBUPROFEN IMP S
- Isobutylbenzoicacid
- ZINCBIS(4-ISOBUTYLBENZOATE)
- 4-(2-methylpropyl)Benzoic acid
- 4-Isobutylbenzoic acidneat
- Benzoic acid, 4-(2-methylpropyl)-
- BENZOIC ACID, p-ISOBUTYL-
- 599E5B23F1
- zlchem 972
- 4-Isobutylbenzoicacid
- 4-isobutyl benzoic acid
- 4-isobutyl-benzoic acid
- 4-iso-Butylbenzoic acid
- ZLD0438
- VUBBCFWWSKOHTH-UHFFFAOYSA-N
- HMS1719J20
- 5038AB
- SBB063183
- NSC168984
- BDBM50250130
- NE51981
- MCULE
- 4-ISOBUTYLBENZOIC ACID 99+%
- NS00014936
- HY-131121
- MFCD00191658
- Z57052892
- D91152
- QZP
- FT-0618808
- SCHEMBL452233
- BRN 2207397
- NSC 168984
- DTXSID00192116
- EN300-11610
- AS-57754
- CHEMBL4083814
- NSC-168984
- P-(2-METHYLPROPYL)BENZOIC ACID
- A824310
- UNII-599E5B23F1
- SY052664
- AKOS000117587
- I0437
- CS-0128899
- 38861-88-0
- DB-049342
- DTXCID10114607
-
- MDL: MFCD00191658
- Inchi: 1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
- InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)CC(C)C)=O
- BRN: 2207397
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.1±0.1 g/cm3
- Melting Point: 143.0 to 146.0 deg-C
- Boiling Point: 293.1±19.0 °C at 760 mmHg
- Flash Point: 138.8±16.2 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 37.30000
- LogP: 2.58330
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
- pka: 4.32±0.10(Predicted)
4-Isobutylbenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- RTECS:DH3073800
- Storage Condition:4° CStore…,-4℃Store…Better
4-Isobutylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Isobutylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157572-10G |
4-Isobutylbenzoic acid |
38861-88-0 | >99.0%(GC)(T) | 10g |
¥1660.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157572-1g |
4-Isobutylbenzoic acid |
38861-88-0 | >99.0%(GC)(T) | 1g |
¥260.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157572-25G |
4-Isobutylbenzoic acid |
38861-88-0 | >99.0%(GC)(T) | 25g |
¥3320.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43755-1g |
4-Isobutylbenzoic acid |
38861-88-0 | 95% | 1g |
¥219.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43755-250mg |
4-Isobutylbenzoic acid |
38861-88-0 | 95% | 250mg |
¥148.0 | 2023-09-05 | |
| TRC | I809015-250mg |
4-Isobutylbenzoic Acid |
38861-88-0 | 250mg |
$ 57.00 | 2023-09-07 | ||
| TRC | I809015-1g |
4-Isobutylbenzoic Acid |
38861-88-0 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | I809015-5g |
4-Isobutylbenzoic Acid |
38861-88-0 | 5g |
$ 224.00 | 2023-09-07 | ||
| Matrix Scientific | 143137-1g |
4-Isobutylbenzoic acid, 95% |
38861-88-0 | 95% | 1g |
$108.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I863163-5g |
4-Isobutylbenzoic Acid |
38861-88-0 | ≥99%(GC)(T) | 5g |
1,112.00 | 2021-05-17 |
4-Isobutylbenzoic acid Suppliers
4-Isobutylbenzoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-Isobutylbenzoic acid
4-Isobutylbenzoic Acid (CAS No. 38861-88-0): An Overview of Its Properties, Applications, and Recent Research
4-Isobutylbenzoic acid (CAS No. 38861-88-0) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an isobutyl group attached to a benzene ring and a carboxylic acid functional group. The combination of these features endows 4-Isobutylbenzoic acid with a range of interesting properties that make it valuable for various applications.
Chemical Structure and Physical Properties
The molecular formula of 4-Isobutylbenzoic acid is C11H14O2, and its molecular weight is approximately 178.22 g/mol. The compound is a white crystalline solid at room temperature and has a melting point of around 105-107°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and acetone. The presence of the carboxylic acid group makes it capable of forming salts and esters, which can be useful in various chemical reactions and formulations.
Synthesis and Production
4-Isobutylbenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation of toluene followed by oxidation, or the direct esterification of 4-isobutylbenzyl alcohol with carboxylic acids. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production. The choice of method often depends on factors such as cost, yield, and environmental impact.
Applications in Chemistry and Materials Science
4-Isobutylbenzoic acid finds applications in a variety of chemical and materials science contexts. One notable use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable derivatives makes it a valuable building block in the development of new compounds with specific biological activities. Additionally, 4-Isobutylbenzoic acid can be used as a ligand in coordination chemistry, where it forms complexes with various metal ions, leading to the creation of novel materials with unique properties.
In materials science, 4-Isobutylbenzoic acid has been explored for its potential in the development of functional polymers and coatings. Its carboxylic acid group can participate in polymerization reactions, leading to the formation of copolymers with tailored properties such as improved thermal stability and mechanical strength. These polymers have found applications in areas such as adhesives, paints, and electronic materials.
Pharmacological Applications
The pharmacological potential of 4-Isobutylbenzoic acid has been a subject of ongoing research. Studies have shown that this compound exhibits anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This makes it a promising candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs like ibuprofen.
Beyond its anti-inflammatory effects, 4-Isobutylbenzoic acid has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that further research into the anticancer properties of 4-Isobutylbenzoic acid could lead to new therapeutic strategies for cancer treatment.
Toxicology and Safety Considerations
The safety profile of 4-Isobutylbenzoic acid is an important consideration for its use in various applications. Toxicological studies have shown that this compound has low acute toxicity when administered orally or dermally. However, like many organic acids, it can cause skin irritation at high concentrations. Therefore, appropriate handling precautions should be taken when working with this compound to ensure user safety.
In terms of environmental impact, the biodegradability of 4-Isobutylbenzoic acid has been evaluated in several studies. Results indicate that it is moderately biodegradable under aerobic conditions but may persist longer under anaerobic conditions. This information is crucial for assessing its environmental fate and potential ecological impacts.
Recent Research Developments p > < p >Recent advances in analytical techniques have enabled more detailed studies on the behavior and interactions of 4 - Isobutylbenzoic acid strong > . For example , high - resolution mass spectrometry ( HRMS ) has been used to characterize its metabolites , providing insights into its metabolic pathways . Additionally , computational methods such as molecular dynamics simulations have been employed to investigate its binding interactions with target proteins , which is essential for understanding its pharmacological mechanisms . p > < p >In the field of green chemistry , researchers have explored sustainable methods for synthesizing 4 - Isobutylbenzoic acid strong > . One promising approach involves using renewable feedstocks and catalytic processes that minimize waste generation . These efforts align with broader goals to reduce the environmental footprint of chemical production . p > < p >Furthermore , interdisciplinary collaborations between chemists , biologists , and materials scientists have led to innovative applications of 4 - Isobutylbenzoic acid strong > . For instance , nanotechnology researchers have incorporated this compound into nanocarriers designed for targeted drug delivery . The unique properties of 4 - Isobutylbenzoic acid strong > make it well - suited for such applications , where precise control over drug release is critical . p > < p >< strong >Conclusion< / strong > p > < p >< strong >4 - Isobutylbenzoic acid strong >( CAS No . 38861 - 88 - 0 ) is a multifaceted compound with a wide range of applications across chemistry , pharmacology , and materials science . Its unique chemical structure confers valuable properties that make it an important building block for developing new materials , pharmaceuticals , and functional coatings . Ongoing research continues to uncover new possibilities for this versatile compound , highlighting its significance in both academic and industrial settings . p > article > < / response >
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